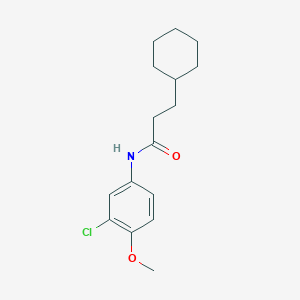![molecular formula C18H19N3O3 B5739589 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)
3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as MPNB, is a synthetic compound that belongs to the class of benzamide derivatives. It is a solid, white crystalline powder that is soluble in organic solvents and has a molecular weight of 328.34 g/mol. MPNB has been studied extensively for its potential use in scientific research.
作用機序
The mechanism of action of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor and blocking the activity of dopamine at this receptor. This leads to a decrease in dopamine signaling in the brain, which can have various effects depending on the specific physiological or pathological process being studied.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include a decrease in locomotor activity, a decrease in drug-seeking behavior, and an improvement in cognitive function. 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to have potential as a treatment for drug addiction and other psychiatric disorders.
実験室実験の利点と制限
One advantage of using 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more specific and targeted studies of this receptor. However, one limitation of using 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One potential direction is the development of more selective and potent dopamine D3 receptor antagonists based on the structure of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide. Another potential direction is the use of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide in combination with other drugs or therapies for the treatment of drug addiction and other psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanisms of action of 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide and its potential for use in various physiological and pathological processes.
合成法
3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be synthesized through the reaction of 3-methyl-4-nitrobenzoic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide as a product with a high degree of purity.
科学的研究の応用
3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been used in scientific research for its potential as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission in the brain. 3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to bind selectively to the dopamine D3 receptor with high affinity, making it a useful tool for studying the role of this receptor in various physiological and pathological processes.
特性
IUPAC Name |
3-methyl-4-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-12-14(8-9-16(13)21(23)24)18(22)19-15-6-2-3-7-17(15)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUBVJHAUVMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)

![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)
